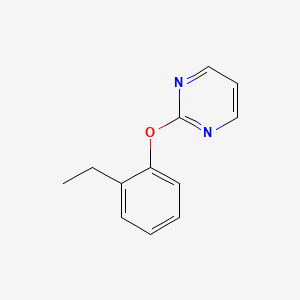

2-Ethylphenyl 2-pyrimidinyl ether

Description

2-Ethylphenyl 2-pyrimidinyl ether is an aromatic ether compound featuring a pyrimidinyl moiety linked via an oxygen atom to a 2-ethylphenyl group. Pyrimidinyl ethers are commonly studied for their electronic and steric properties, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-(2-ethylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-10-6-3-4-7-11(10)15-12-13-8-5-9-14-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMDKKMDPFBYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 2-pyrimidinyl ether can be achieved through several methods. One common approach involves the etherification of 2-ethylphenol with 2-chloropyrimidine under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 2-pyrimidinyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl 2-pyrimidinyl ether has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 2-pyrimidinyl ether in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting their normal functions .

Comparison with Similar Compounds

(a) 5-(4-Chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether

- Molecular Formula : C₁₈H₁₅ClN₂O

- Molar Mass : 310.78 g/mol

- Key Features: Chlorine atom at the 4-position of the phenyl ring increases electronegativity and polarizability.

- Comparison :

- The absence of chlorine and methyl groups in 2-ethylphenyl 2-pyrimidinyl ether may result in lower molecular polarity and higher lipophilicity (predicted LogP ~3.5 vs. ~4.2 for the chlorinated analog) .

- The ethyl group in the target compound could improve membrane permeability in biological systems compared to the dimethylphenyl variant .

(b) 2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide

- CAS : 315678-04-7

- Key Features: Sulfur atom replaces the oxygen in the ether linkage.

- Ethyl sulfide derivatives generally exhibit lower thermal stability compared to ethers, as seen in analogous systems (decomposition temperatures ~150°C vs. ~200°C for ethers) .

Physicochemical Properties

Notes:

- The higher LogP of 5-(4-chlorophenyl)-2-pyrimidinyl 2,3-dimethylphenyl ether reflects increased hydrophobicity due to chlorine and methyl groups.

- Ethyl 2-(piperidin-4-yl)acetate’s water solubility is significantly higher due to its ester and amine functionalities, highlighting the impact of polar groups .

Reactivity and Stability

Ether vs. Sulfide Linkages :

- Pyrimidinyl ethers (e.g., this compound) are more resistant to nucleophilic attack than sulfides due to the stronger C–O bond (bond dissociation energy ~358 kJ/mol vs. ~272 kJ/mol for C–S) .

- Sulfides like 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide may undergo oxidation to sulfoxides or sulfones under mild conditions, whereas ethers remain stable .

Thermal Stability :

- Pyrimidinyl ethers with ethyl or aryl substituents typically decompose above 200°C, as observed in structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.